molecular formula C20H19N3 B12433171 N,N-Dibenzyl-N'-(pyridin-2-ylmethylene)hydrazine

N,N-Dibenzyl-N'-(pyridin-2-ylmethylene)hydrazine

Cat. No.: B12433171
M. Wt: 301.4 g/mol
InChI Key: IPXKRUCFNUYSKI-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine group bonded to a pyridine ring and two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine typically involves the condensation reaction between N,N-dibenzylhydrazine and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding amines.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(pyridin-2-ylmethylene)hydrazine: Similar structure but lacks the benzyl groups.

    N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine: Contains a cyclohexane ring instead of benzyl groups.

Uniqueness

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is unique due to the presence of both benzyl and pyridine groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-(pyridin-2-ylmethylideneamino)methanamine

InChI

InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2

InChI Key

IPXKRUCFNUYSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3

Origin of Product

United States

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